molecular formula C6H12O5 B12339124 6-Deoxy-D-allose CAS No. 4348-84-9

6-Deoxy-D-allose

Cat. No.: B12339124
CAS No.: 4348-84-9
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-MOJAZDJTSA-N
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Description

6-Deoxy-D-allose (CAS 5652-45-9) is a rare deoxysugar of significant interest in natural product chemistry and antibiotic research. With the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol, this compound is characterized by the absence of a hydroxyl group at the C-6 position, which fundamentally alters its chemical properties and biological activity compared to common sugars. This modification, for instance, prevents its phosphorylation by hexokinases, a key step in standard sugar metabolism . Its primary research value lies in its role as a direct biosynthetic precursor to the sugar moiety mycinose, which is found in several clinically significant macrolide antibiotics, including dihydrochalcomycin, tylosin, and chalcomycin . The biosynthesis of this compound is a multi-step, enzyme-catalyzed pathway. It begins with the activation of glucose-1-phosphate to dTDP-D-glucose, which is then dehydrated to form dTDP-4-keto-6-deoxy-D-glucose. A key epimerization step at the C-3 position yields dTDP-4-keto-6-deoxy-D-allose, which is finally reduced by a specific ketoreductase (e.g., GerKI) using NADH or NADPH as a cofactor to produce the activated sugar nucleotide, dTDP-6-deoxy-α-D-allose . This activated form is the immediate substrate for glycosyltransferases that attach the sugar to macrolide aglycones. The presence of the deoxysugar moiety is often critical for the antibacterial efficacy of these compounds, making the study of its biosynthesis a target for glycoengineering novel antibiotics . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4348-84-9

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1

InChI Key

PNNNRSAQSRJVSB-MOJAZDJTSA-N

Isomeric SMILES

C[C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Approaches

Asymmetric Aldol Reaction and Dihydroxylation

The foundational chemical synthesis of 6-deoxy-D-allose was established by Kobayashi et al. (1992), who utilized simple achiral starting materials—butynal and chloroacetic acid—to achieve stereochemical precision. The process involves two critical steps:

  • Chiral Tin(II) Triflate-Mediated Asymmetric Aldol Reaction : Butynal undergoes aldol addition with chloroacetic acid derivatives in the presence of chiral tin(II) triflate, yielding a β-hydroxy ketone intermediate with high enantiomeric excess (>90%).
  • Osmium Tetroxide-Catalyzed Dihydroxylation : The intermediate is subjected to stereoselective dihydroxylation using OsO₄, introducing vicinal diol functionality at C4 and C5 positions. Subsequent reduction and deprotection steps afford this compound in 42% overall yield.

This method’s elegance lies in its avoidance of pre-existing chiral centers, relying instead on catalytic asymmetry. However, the use of toxic OsO₄ necessitates stringent safety protocols.

Modular Synthesis via Protected Intermediates

Alternative routes employ carbohydrate precursors with protective groups to streamline regioselective deoxygenation. For example, Ishiyama et al. (2020) described a 10-step synthesis starting from D-xylose:

  • Selective Benzylation : D-Xylose is converted to 3,4-di-O-benzyl-D-xylose, preserving the C2 hydroxyl for subsequent transformations.
  • Triflation and Reductive Elimination : The C6 hydroxyl is activated as a triflate and eliminated using tetrabutylammonium acetate, yielding a 6-deoxy derivative.
  • Deprotection and Epimerization : Acidic hydrolysis removes benzyl groups, followed by base-mediated epimerization at C3 to establish the D-allose configuration.

This approach achieves a 28% overall yield but requires meticulous control of reaction conditions to prevent undesired epimerization.

Table 1: Comparison of Chemical Synthesis Methods
Method Starting Material Key Steps Yield (%) Reference
Asymmetric Aldol Butynal Aldol reaction, dihydroxylation 42
Protected Intermediate D-Xylose Triflation, reductive elimination 28

Enzymatic and Chemoenzymatic Strategies

dTDP-6-Deoxy-D-allose Biosynthesis in Streptomyces

In macrolide-producing Streptomyces strains, this compound is biosynthesized as a dTDP-activated intermediate. Thuy et al. (2007) elucidated the pathway in Streptomyces sp. KCTC 0041BP:

  • dTDP-Glucose Formation : Glucose-1-phosphate is activated by thymidylyltransferase (GerK2) to produce dTDP-glucose.
  • Dehydration and Epimerization : dTDP-glucose 4,6-dehydratase (GerK3) generates dTDP-4-keto-6-deoxyglucose, which is epimerized at C3 by GerF to form dTDP-4-keto-6-deoxyallose.
  • Ketoreduction : GerKI (a 4-ketoreductase) reduces the C4 keto group, yielding dTDP-6-deoxy-D-allose with >95% stereochemical purity.

This pathway’s modularity enables engineering for scaled production, though enzyme purification remains labor-intensive.

In Vitro Reconstitution with Heterologous Enzymes

Kubiak et al. (2012) demonstrated the utility of ChmJ, a 3′-epimerase from Streptomyces bikiniensis, in vitro. When combined with glucose-1-phosphate thymidylyltransferase and dehydratase, ChmJ catalyzes the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-4-keto-6-deoxyallose, which is subsequently reduced to this compound. Nuclear magnetic resonance (NMR) analysis confirmed the product’s configuration.

Microbial Biosynthesis and Fermentation

Pathway Engineering in Escherichia coli

Recent advances in metabolic engineering have enabled heterologous production. By expressing gerK1 (encoding 4-ketoreductase) and gerF (epimerase) in E. coli BL21(DE3), researchers achieved this compound titers of 1.2 g/L in fed-batch fermentation. Key optimizations included:

  • Cofactor Regeneration : NADPH supply was enhanced via glucose-6-phosphate dehydrogenase overexpression.
  • Temperature Control : Induction at 18°C improved enzyme solubility and activity.

Extraction from Natural Sources

This compound has been isolated from the mushroom Lactarius akahatsu via acid hydrolysis of polysaccharides. After methanolysis and chromatographic purification, the sugar was characterized by NMR and optical rotation ([α]D²⁵ = +18.4°), confirming its identity. While low-yielding (0.7% w/w), this method provides access to enantiopure material without synthetic steps.

Comparative Analysis and Industrial Considerations

Yield and Scalability

Chemical synthesis offers moderate yields (28–42%) but requires toxic reagents (e.g., OsO₄). Enzymatic methods, though stereospecific, face challenges in cofactor recycling. Microbial biosynthesis balances scalability and sustainability, with titers exceeding 1 g/L in engineered strains.

Stereochemical Control

Asymmetric catalysis (e.g., tin-mediated aldol reaction) and enzymatic reduction (GerKI) both achieve >90% enantiomeric excess. However, enzymatic systems avoid the need for chiral auxiliaries.

Table 2: Industrial Viability of Methods
Method Pros Cons
Chemical Synthesis High stereocontrol, modularity Toxic reagents, moderate yields
Enzymatic Green chemistry, high specificity Cofactor dependence, purification costs
Microbial Biosynthesis Scalable, sustainable Genetic engineering complexity

Chemical Reactions Analysis

6-Deoxy-D-allose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include osmium tetroxide for dihydroxylation and chiral tin (II) triflate for asymmetric aldol reactions . Major products formed from these reactions include this compound derivatives, such as 6-deoxy-D-allofuranose .

Scientific Research Applications

Biochemical Significance

6-Deoxy-D-allose is a crucial intermediate in the biosynthetic pathways of several macrolide antibiotics. It is synthesized through a series of enzymatic reactions involving specific enzymes that catalyze the conversion of precursor sugars. The key enzymes involved in the biosynthesis include:

  • dTDP-d-glucose synthase : Converts glucose-1-phosphate to dTDP-d-glucose.
  • dTDP-4-keto-6-deoxyglucose reductase : Catalyzes the reduction of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose.

Research indicates that four enzymes are essential for producing dTDP-6-deoxy-D-allose in Streptomyces bikiniensis, a soil-dwelling bacterium known for its antibiotic-producing capabilities . The presence of this sugar in antibiotics such as chalcomycin and tylosin highlights its importance in enhancing the efficacy and stability of these compounds .

Antibiotic Production

The incorporation of this compound into antibiotic structures enhances their pharmacological properties. Its role as a glycosylation unit contributes to the bioactivity and specificity of macrolide antibiotics, making it a target for synthetic biology approaches aimed at developing novel antimicrobial agents .

Cancer Research

Studies have shown that derivatives of this compound exhibit cytotoxic properties against cancer cells. For instance, triterpenoid glycosides containing this sugar have demonstrated potential in inhibiting cancer cell proliferation, suggesting that compounds derived from this compound may be useful in cancer therapies .

Agricultural Implications

Recent research has explored the application of this compound in plant defense mechanisms. Specifically, it has been shown to induce resistance against pathogens in rice plants by activating defense-related genes and promoting reactive oxygen species production . This property suggests potential uses for this compound or its derivatives as natural pesticides or growth regulators.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antibiotic Production Intermediate in the biosynthesis of macrolide antibiotics (e.g., chalcomycin, tylosin)
Cancer Research Exhibits cytotoxic effects; potential use in cancer therapies
Agricultural Use Induces disease resistance in rice; potential as a natural pesticide

Case Study 1: Biosynthesis Pathway Characterization

In a study focusing on Streptomyces bikiniensis, researchers characterized the biosynthetic pathway leading to dTDP-6-deoxy-D-allose formation. They identified critical enzymes involved and demonstrated their functions using nuclear magnetic resonance and high-pressure liquid chromatography techniques .

Case Study 2: Induction of Plant Defense

A study investigating the effects of d-allose on rice plants found that treatment with this sugar significantly reduced disease susceptibility to Xanthomonas oryzae pv. oryzae. The mechanism involved activation of NADPH oxidase and subsequent production of reactive oxygen species, indicating a robust defense response triggered by d-allose treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The absence of the C6 hydroxyl group distinguishes 6-deoxy-D-allose from its parent sugar, D-allose, and other 6-deoxyhexoses. Below is a comparative analysis with key analogs:

Compound Structure Source/Role Key Differences
This compound C6 deoxygenated (C6-H) Antibiotic biosynthesis (e.g., tylosin) ; inert in plant defense Lacks C6 hydroxyl; cannot be phosphorylated.
D-allose C6 hydroxyl intact (C6-OH) Induces rice defense via phosphorylation to A6P Phosphorylation at C6 triggers ROS, PR proteins, and pathogen resistance.
6-Deoxy-D-glucose C6 deoxygenated; D-glucose analog Synthetic precursor for biochemical assays Stereochemistry at C3 and C4 differs; used in blood glucose assays.
6-Deoxy-L-talose C6 deoxygenated; L-configuration Derived from rhamnonolactone L-sugar stereoisomer; distinct biosynthetic applications.
6-Chloro-6-deoxy-D-glucose C6 chlorine substitution Synthetic reagent for C-nucleoside analogs Chlorine at C6 enhances stability; used in pharmaceutical research.

Key Studies

Antibiotic Production: In Streptomyces ambofaciens, this compound is essential for spiramycin glycosylation, with its absence blocking post-PKS tailoring steps . MycD in Micromonospora rosaria transfers this compound to macrolide backbones using dTDP-activated substrates .

Biological Activity

6-Deoxy-D-allose is a structural derivative of D-allose, characterized by the absence of a hydroxyl group at the C-6 position. This modification significantly influences its biological activity and potential applications in various fields, particularly in biomedicine and agriculture. This article reviews the current understanding of the biological activity of this compound, highlighting its biosynthesis, physiological effects, and potential therapeutic applications.

Biosynthesis Pathway

The biosynthesis of this compound involves several enzymatic steps, primarily starting from glucose. The pathway includes the conversion of glucose-1-phosphate to dTDP-D-glucose via dTDP-glucose synthase, followed by reduction steps catalyzed by specific enzymes such as GerK1 and GerF. These enzymes facilitate the transformation of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose, which is crucial for its production in microbial systems .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation and reduce the production of reactive oxygen species (ROS) in neutrophils, suggesting a protective mechanism against oxidative stress . This property is particularly valuable in the context of cancer therapy, where oxidative damage plays a critical role in tumor progression.

Plant Growth Regulation

In agricultural applications, this compound has been reported to possess inhibitory effects on plant growth. Research indicates that derivatives of this compound exhibit six times greater inhibitory activity on plant growth compared to D-allose . This suggests potential uses in herbicides or growth regulators.

In Vitro Studies

  • Antioxidant Activity : In vitro assays have shown that this compound can scavenge ROS generated by the hypoxanthine-xanthine oxidase system, indicating its potential as an antioxidant agent .
  • Cancer Cell Lines : In studies involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating effective concentrations for therapeutic use .

Agricultural Applications

A study focusing on the application of this compound in rice plants revealed that it could inhibit gibberellin signal transduction pathways, leading to reduced growth responses such as seedling elongation . This effect underscores its potential as a natural herbicide or growth regulator.

Summary Table of Biological Activities

Activity Effect Reference
AnticancerInhibits cell proliferation
AntioxidantScavenges reactive oxygen species
Plant Growth RegulationInhibits growth in various plant species

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